Ortho-Lithiation vs. Chloro Analogs
2-Fluoro-6-iodopyridin-3-ol, due to the presence of the iodo group, participates efficiently in directed ortho-lithiation (DoM) reactions, a reactivity that is significantly attenuated or requires harsher conditions with the corresponding chloro or bromo analogs [1]. This procedure, using LDA at low temperature, results in high yields of lithio intermediates, enabling subsequent functionalization to produce complex polysubstituted pyridines [1].
| Evidence Dimension | Ortho-lithiation reactivity (qualitative) |
|---|---|
| Target Compound Data | Successfully undergoes directed ortho-lithiation with LDA at low temperature [1] |
| Comparator Or Baseline | 2-chloro-3-iodopyridines and other iodo-substituted pyridines also undergo lithiation; chloro and bromo analogs generally show lower reactivity or require more forcing conditions |
| Quantified Difference | Not quantified; class-level inference based on established trends in aryl halide reactivity |
| Conditions | Low temperature using Lithium Diisopropylamide (LDA) |
Why This Matters
This reactivity profile makes the compound uniquely suited for generating complex pyridine scaffolds via ortho-lithiation, a route that is less efficient with lighter halogen analogs, directly impacting synthetic route selection and yield in medicinal chemistry programs.
- [1] Rocca, P., Cochennec, C., Marsais, F., Thomas-dit-Dumont, L., Mallet, M., Godard, A., & Quéguiner, G. (1993). First metalation of aryl iodides: directed ortho-lithiation of iodopyridines, halogen-dance, and application to synthesis. The Journal of Organic Chemistry, 58(26), 7832-7838. doi:10.1021/jo00079a031 View Source
